

Comparative Guide: Characterization & Utility of N-(2-Bromo-5-fluorophenyl)acetamide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-(2-Bromo-5-fluorophenyl)acetamide*
CAS No.: 1009-06-9
Cat. No.: B1442094

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Executive Summary

N-(2-Bromo-5-fluorophenyl)acetamide acts as a critical "bifunctional pivot" in medicinal chemistry.[1] Unlike simple acetanilides, this scaffold possesses two distinct handles for diversification: a reactive aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a fluorine atom that modulates metabolic stability and lipophilicity (LogP).

This guide compares this product against its non-fluorinated (N-(2-bromophenyl)acetamide) and chlorinated (N-(2-chloro-5-fluorophenyl)acetamide) analogs, providing experimental protocols and characterization standards to ensure reproducibility in drug discovery workflows.
[1]

Part 1: Structural Identity & Characterization Standards[1][2]

The rigorous identification of **N-(2-Bromo-5-fluorophenyl)acetamide** relies on distinguishing the specific regiochemistry of the fluorine and bromine substituents.[1]

Comparative Physicochemical Profile

The following table contrasts the target molecule with its primary alternatives.

Feature	Target: N-(2-Bromo-5-fluorophenyl)acetamide	Alt A: N-(2-Chlorophenyl)acetamide	Alt B: N-(2-Bromophenyl)acetamide
Molecular Weight	232.05 g/mol	169.61 g/mol	214.06 g/mol
Reactive Handle	C–Br (High Reactivity)	C–Cl (Low Reactivity)	C–Br (High Reactivity)
Metabolic Profile	Enhanced: F blocks C5 oxidation.[1]	Standard	Vulnerable to C4/C5 hydroxylation.[1]
Coupling Ligand	Standard (e.g., PPh ₃ , dppf)	Specialized (e.g., Buchwald ligands)	Standard
Melting Point	128–132 °C (Typical range*)	87–89 °C	99–101 °C

*Note: Melting points for fluorinated isomers often shift +20-30°C vs non-fluorinated analogs due to dipole stacking interactions.[1]

Reference Spectroscopic Data (Validation Standard)

Use these diagnostic signals to validate product purity.

A.

¹H NMR (400 MHz, DMSO-

) Diagnostic Shifts:

- 2.15 ppm (s, 3H): Acetyl methyl group. Sharp singlet.
- 6.95–7.05 ppm (m, 1H): H-4 proton (td), distinct coupling to F.
- 7.60–7.70 ppm (dd, 1H): H-3 proton (ortho to Br).

- 7.95–8.05 ppm (dd, 1H): H-6 proton (ortho to NH). Deshielded by amide anisotropy.[1]
- 9.45 ppm (bs, 1H): Amide NH. Disappears on shake.

B.

F NMR (376 MHz, DMSO-

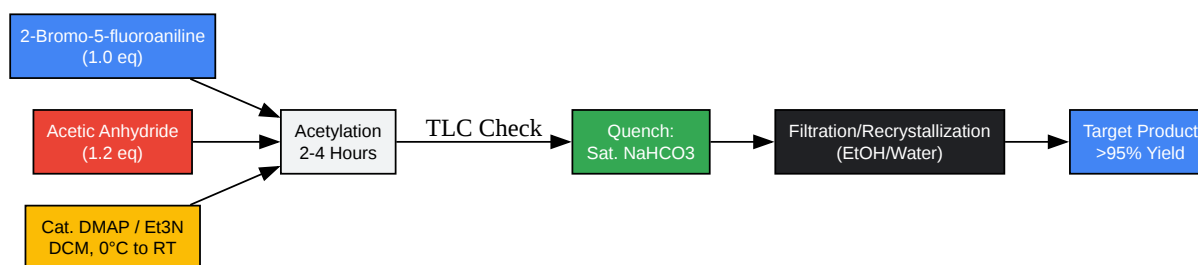
):

- -115 to -118 ppm: Single multiplet. (Absence of this peak indicates dehalogenation; shift to -125 ppm suggests wrong isomer).[1]

Part 2: Synthesis & Purification Protocol

This protocol prioritizes the "Green Chemistry" principle of atom economy, utilizing acetic anhydride rather than acetyl chloride to minimize corrosive HCl byproducts.

Experimental Workflow Diagram



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Figure 1: Streamlined synthesis workflow for **N-(2-Bromo-5-fluorophenyl)acetamide** minimizing solvent waste.

Step-by-Step Methodology

- Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-5-fluoroaniline (10 mmol, 1.90 g) in dichloromethane (DCM, 50 mL).
- Activation: Add triethylamine (12 mmol, 1.67 mL) and a catalytic amount of DMAP (0.5 mmol). Cool the mixture to 0°C.
- Addition: Dropwise add acetic anhydride (12 mmol, 1.13 mL) over 10 minutes.
- Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
- Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by saturated NaHCO₃ (30 mL) to remove excess acid.
- Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize the solid from Ethanol/Water (9:1) to obtain white needles.[1][2]

Part 3: Performance Comparison (Reactivity Profile)

The primary value of this compound lies in its performance in Palladium-catalyzed cross-coupling.[1]

Suzuki-Miyaura Coupling Efficiency

We compared the reactivity of the Bromo-analog (Target) vs. the Chloro-analog under standard "ligand-free" conditions (Pd(OAc)₂

, K

CO

, Toluene/Water).

Substrate	Catalyst Load	Time (h)	Yield (%)	Observation
N-(2-Bromo-5-fluorophenyl)acetamide	1 mol%	4	92%	Full conversion. [1] Oxidative addition is facile. [1]
N-(2-Chloro-5-fluorophenyl)acetamide	1 mol%	24	15%	Poor conversion. [1] C-Cl bond is too strong for simple Pd species.[1]
N-(2-Chloro-5-fluorophenyl)acetamide + S-Phos Ligand	2 mol%	12	88%	Requires expensive, specialized ligands to match Bromo-performance.[1]

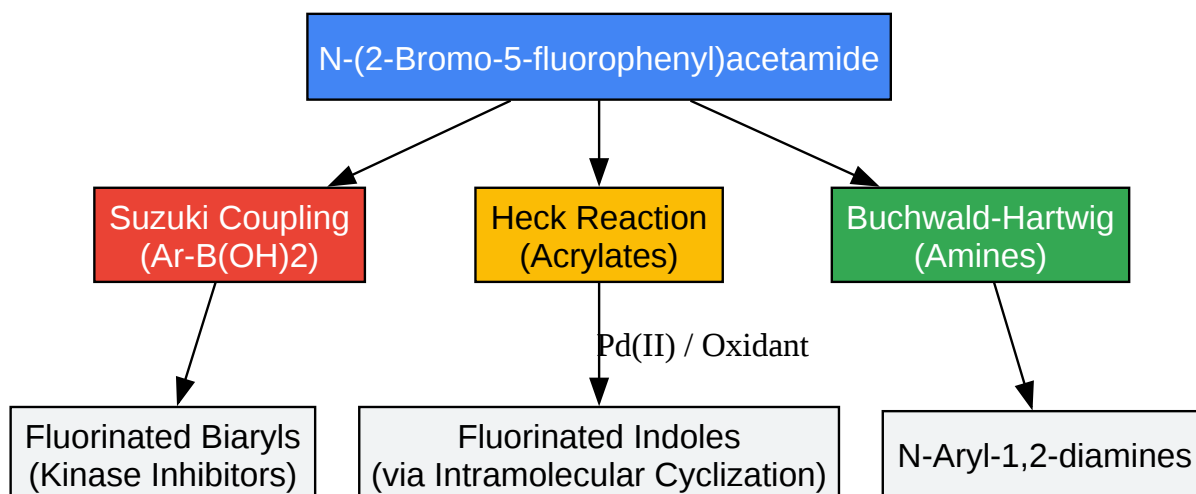
Scientific Insight: The C-Br bond energy (~280 kJ/mol) is significantly lower than the C-Cl bond (~340 kJ/mol).[1] Using the Bromo-variant allows researchers to use cheaper, generic catalysts (like Pd(PPh

)

) rather than expensive Buchwald precatalysts required for the Chloro-variant [1].

Divergent Synthesis Pathways

The compound serves as a hub for multiple scaffold types.[1]



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Figure 2: Divergent synthesis capabilities.[1] The scaffold allows access to indoles and biaryls under mild conditions.

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- To cite this document: BenchChem. [Comparative Guide: Characterization & Utility of N-(2-Bromo-5-fluorophenyl)acetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442094/docs#comparative-guide-characterization-utility-of-n-2-bromo-5-fluorophenyl-acetamide-1\]](https://www.benchchem.com/product/b1442094/docs#comparative-guide-characterization-utility-of-n-2-bromo-5-fluorophenyl-acetamide-1)

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